

(R)-GNA-T phosphoramidite molecular structure and formula

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Compound of Interest

Compound Name: (R)-GNA-T phosphoramidite

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An In-Depth Technical Guide to (R)-GNA-T Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-GNA-T phosphoramidite**, a key building block for the synthesis of Glycol Nucleic Acid (GNA) modified oligonucleotides. GNA is a synthetic nucleic acid analog that offers unique properties for therapeutic and research applications, particularly in the field of RNA interference (RNAi).

Molecular Structure and Properties

(R)-GNA-T phosphoramidite is a monophosphate nucleoside distinguished by its acyclic propylene glycol backbone, which replaces the ribose or deoxyribose sugar found in natural nucleic acids.^{[1][2][3]} This fundamental structural difference imparts unique characteristics to GNA oligonucleotides.

Molecular Formula: C H N O P^[1]

Molecular Weight: 702.8 g/mol ^[1]

Structure:

The "(R)" designation refers to the stereochemistry at the chiral center of the glycol linker. The molecule consists of a thymine (T) nucleobase attached to the (R)-propylene glycol backbone, which is further modified with a dimethoxytrityl (DMT) protecting group for use in automated

oligonucleotide synthesis, and a phosphoramidite group that enables its incorporation into a growing oligonucleotide chain.

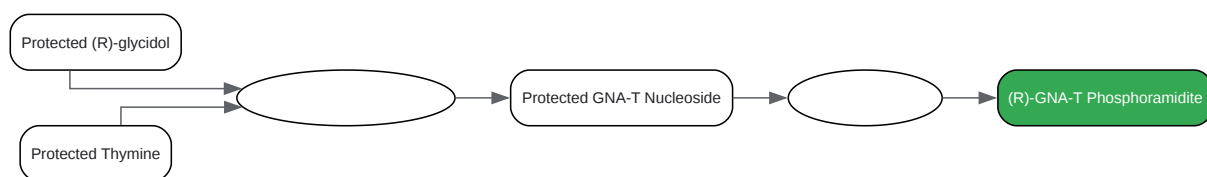
Table 1: Physicochemical Properties of **(R)-GNA-T Phosphoramidite**

Property	Value	Reference
Molecular Formula	C H N O P	[1]
Molecular Weight	702.8 g/mol	[1]
CAS Number	851050-23-2	[1]
Storage Condition	-20°C	[1]
Appearance	White Powder	

Synthesis of (R)-GNA-T Phosphoramidite

The synthesis of GNA phosphoramidite monomers is a critical step for the production of GNA-modified oligonucleotides. While a detailed, step-by-step protocol for the specific **(R)-GNA-T phosphoramidite** is proprietary to commercial suppliers, the general methodology for synthesizing GNA phosphoramidites has been described in the scientific literature. The process generally involves the reaction of a protected glycol unit with the desired nucleobase, followed by phosphorylation.

A general workflow for the synthesis is outlined below:



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Caption: General workflow for the synthesis of GNA phosphoramidites.

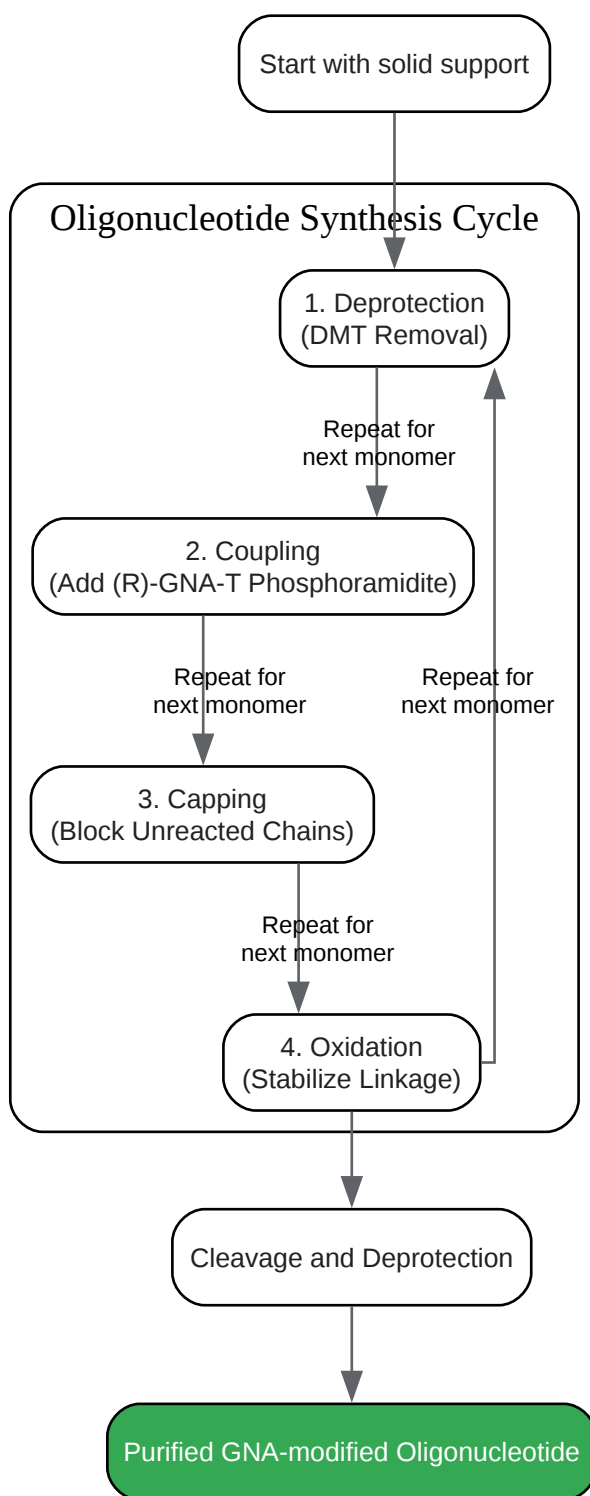
Incorporation into Oligonucleotides

(R)-GNA-T phosphoramidite is designed for use in standard automated solid-phase oligonucleotide synthesizers utilizing phosphoramidite chemistry. The synthesis cycle is a well-established process that allows for the precise, sequential addition of nucleotide building blocks to a solid support.

The general steps for incorporating a GNA monomer into an oligonucleotide are as follows:

- **Deprotection (Detritylation):** The 5'-DMT protecting group of the nucleotide bound to the solid support is removed.
- **Coupling:** The **(R)-GNA-T phosphoramidite** is activated and couples to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
- **Capping:** Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired sequence is synthesized.



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Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

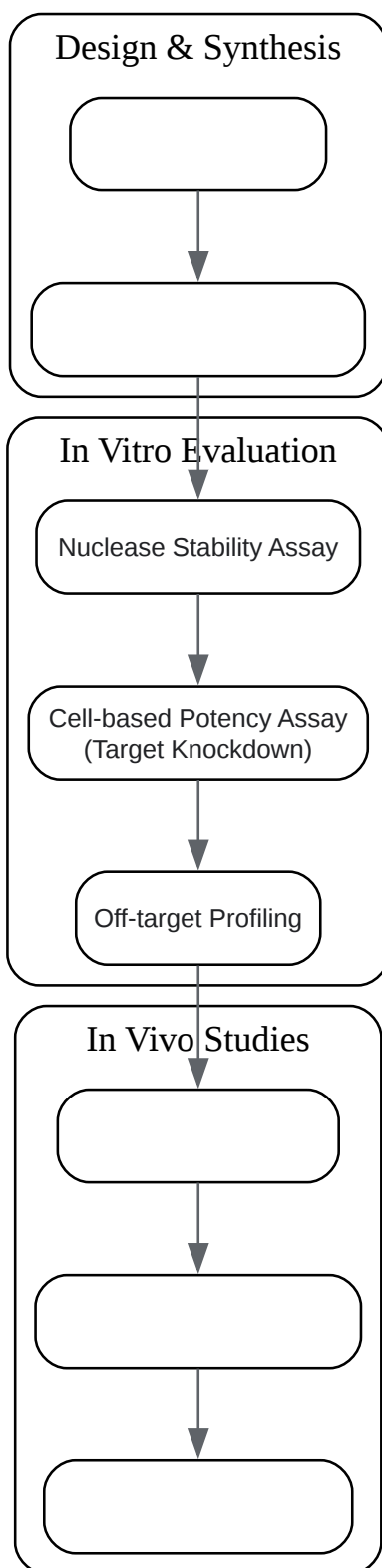
Applications in RNA Interference (RNAi)

A significant application of GNA-modified oligonucleotides is in the development of small interfering RNAs (siRNAs) for therapeutic use. The incorporation of GNA units can enhance the properties of siRNAs in several ways:

- **Increased Stability:** GNA modifications can confer resistance to nuclease degradation, prolonging the half-life of the siRNA.
- **Reduced Off-Target Effects:** Strategic placement of GNA monomers, particularly in the seed region of the siRNA guide strand, can reduce unintended gene silencing.
- **Improved Safety Profile:** By mitigating off-target effects, GNA-modified siRNAs have shown an improved safety profile in preclinical and clinical studies.

Experimental Workflow for Evaluating GNA-Modified siRNAs:

The evaluation of GNA-modified siRNAs typically involves a series of in vitro and in vivo experiments to assess their potency, stability, and safety.



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